molecular formula C10H13N3 B13177716 6-(1,2,3,6-Tetrahydropyridin-4-yl)pyridin-2-amine

6-(1,2,3,6-Tetrahydropyridin-4-yl)pyridin-2-amine

Katalognummer: B13177716
Molekulargewicht: 175.23 g/mol
InChI-Schlüssel: FHPWLMWQQFVECO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(1,2,3,6-Tetrahydropyridin-4-yl)pyridin-2-amine is a heterocyclic compound that features a pyridine ring fused with a tetrahydropyridine moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1,2,3,6-Tetrahydropyridin-4-yl)pyridin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridine with 1,2,3,6-tetrahydropyridine derivatives in the presence of a suitable catalyst. The reaction conditions often require a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient synthetic routes, such as continuous flow chemistry techniques. These methods allow for better control over reaction parameters and can lead to higher yields and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

6-(1,2,3,6-Tetrahydropyridin-4-yl)pyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce piperidine derivatives .

Wissenschaftliche Forschungsanwendungen

6-(1,2,3,6-Tetrahydropyridin-4-yl)pyridin-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurological disorders due to its structural similarity to known bioactive molecules.

    Industry: It is utilized in the development of new materials and as a precursor for various chemical processes.

Wirkmechanismus

The mechanism of action of 6-(1,2,3,6-Tetrahydropyridin-4-yl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to and modulate the activity of certain enzymes and receptors, leading to various biological effects. For instance, it may inhibit or activate signaling pathways involved in cell proliferation, apoptosis, and inflammation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-(1,2,3,6-Tetrahydropyridin-4-yl)pyridin-2-amine stands out due to its unique combination of a pyridine ring and a tetrahydropyridine moiety, which imparts specific chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for diverse research applications .

Eigenschaften

Molekularformel

C10H13N3

Molekulargewicht

175.23 g/mol

IUPAC-Name

6-(1,2,3,6-tetrahydropyridin-4-yl)pyridin-2-amine

InChI

InChI=1S/C10H13N3/c11-10-3-1-2-9(13-10)8-4-6-12-7-5-8/h1-4,12H,5-7H2,(H2,11,13)

InChI-Schlüssel

FHPWLMWQQFVECO-UHFFFAOYSA-N

Kanonische SMILES

C1CNCC=C1C2=NC(=CC=C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.